4-Fluoro-2-(methylamino)benzoic acid

Descripción general

Descripción

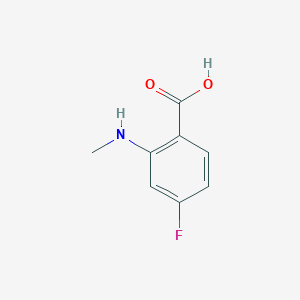

4-Fluoro-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methylamino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 2-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.

Methylation: The amino group is methylated using methyl iodide in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-(methylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoic acids .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-Fluoro-2-(methylamino)benzoic acid span several domains:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including oxidation, reduction, and substitution reactions. Its ability to form derivatives makes it valuable in developing new chemical entities.

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics like Streptococcus pneumoniae and Streptococcus pyogenes. This suggests its potential as a novel therapeutic agent against resistant infections.

- Enzyme Interaction : The compound interacts with specific enzymes such as cathepsins B and L, which are important for protein degradation pathways. This interaction may influence cellular functions related to metabolism and disease management.

- Antiproliferative Effects : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential applications in oncology. However, further research is needed to elucidate its mechanisms of action.

Pharmaceutical Development

Given its unique structure and biological properties, this compound is being investigated as a lead compound in drug discovery. Its potential therapeutic properties make it suitable for developing treatments for inflammatory diseases and infections .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed that it demonstrated potent activity against antibiotic-resistant strains. The compound's effectiveness was particularly notable against Streptococcus pneumoniae, suggesting its potential role in treating resistant infections.

Case Study 2: Enzyme Interaction

In vitro studies showed that the compound activates proteolytic enzymes crucial for cellular processes. This activation could enhance protein turnover and may have implications for aging and disease management, particularly in conditions where protein degradation is dysregulated.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methylamino group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoic acid: Lacks the methylamino group, making it less reactive in certain contexts.

2-Methylaminobenzoic acid: Lacks the fluorine atom, which can affect its chemical properties and reactivity.

4-Fluoro-2-methoxybenzoic acid: Contains a methoxy group instead of a methylamino group, leading to different chemical behavior.

Uniqueness

4-Fluoro-2-(methylamino)benzoic acid is unique due to the presence of both the fluorine atom and the methylamino group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications .

Actividad Biológica

4-Fluoro-2-(methylamino)benzoic acid, with the molecular formula and a molecular weight of 169.15 g/mol, is a fluorinated derivative of benzoic acid. Its unique structure, featuring a fluorine atom at the para position and a methylamino group at the ortho position, imparts distinct biological properties that are currently under investigation for various pharmaceutical applications.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula :

- CAS Number : 128992-62-1

- Structure :

Key Features :

- The fluorine atom enhances lipophilicity and can influence the compound's interaction with biological targets.

- The methylamino group can act as a hydrogen bond donor, potentially increasing binding affinity to receptors or enzymes.

The biological activity of this compound is believed to stem from its interactions with specific biomolecules. The presence of both electron-withdrawing (fluorine) and electron-donating (methylamino) groups allows for unique electronic properties that may enhance its reactivity and binding capabilities with various enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structures demonstrated significant activity against various bacterial strains:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 4-Fluoro derivative | 1 - 2 | Staphylococcus aureus |

| 3-Fluoro derivative | 1 - 4 | Bacillus subtilis, Enterococci |

| Methyl sulfide derivative | 1 - 4 | Multiple bacterial strains |

These findings suggest that the fluorinated compounds exhibit enhanced antimicrobial effects compared to their non-fluorinated counterparts, likely due to increased membrane permeability and interaction with bacterial targets .

Case Studies

-

Antibacterial Efficacy :

A study reported that fluoro-substituted compounds showed superior antibacterial activity against resistant strains of Staphylococcus aureus. The MIC values ranged from 1 to 2 µg/mL, indicating potent activity against Gram-positive bacteria . -

Mechanistic Insights :

In vitro assays demonstrated that the compound could inhibit bacterial growth effectively, with time-kill studies showing more than 99% reduction in colony-forming units (CFUs) within hours at elevated concentrations. This suggests a rapid bactericidal effect, which is crucial for developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Fluorobenzoic Acid | Lacks methylamino group | Lower antimicrobial activity |

| 2-Methylaminobenzoic Acid | Lacks fluorine atom | Limited reactivity |

| 4-Fluoro-2-methoxybenzoic Acid | Contains methoxy instead of methylamino | Different chemical behavior |

The combination of fluorine and methylamino groups in this compound contributes to its enhanced reactivity and potential biological activities compared to these analogs .

Future Directions in Research

While preliminary studies indicate promising biological activities, further research is essential to elucidate the specific therapeutic targets and mechanisms of action for this compound. Future investigations could focus on:

- Detailed pharmacokinetic profiles.

- Structure-activity relationship (SAR) studies to optimize efficacy.

- Clinical trials to assess therapeutic potential in treating bacterial infections or other diseases.

Propiedades

IUPAC Name |

4-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTZRZBSADJAJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439900 | |

| Record name | 4-fluoro-2-methylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128992-62-1 | |

| Record name | 4-fluoro-2-methylamino-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.